molecular formula C13H14N2O2 B10967413 3-(4-methoxyphenyl)-1-(1H-pyrazol-1-yl)propan-1-one

3-(4-methoxyphenyl)-1-(1H-pyrazol-1-yl)propan-1-one

Cat. No.: B10967413
M. Wt: 230.26 g/mol
InChI Key: YREVIFORDIJATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-METHOXYPHENYL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, a pyrazolyl group, and a propanone moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with acetylacetone under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-(4-METHOXYPHENYL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxybenzoic acid, while reduction can produce 3-(4-methoxyphenyl)-1-(1H-pyrazol-1-yl)propanol.

Scientific Research Applications

3-(4-METHOXYPHENYL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-HYDROXYPHENYL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE
  • 3-(4-CHLOROPHENYL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE
  • 3-(4-NITROPHENYL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE

Uniqueness

3-(4-METHOXYPHENYL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct and valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-pyrazol-1-ylpropan-1-one

InChI

InChI=1S/C13H14N2O2/c1-17-12-6-3-11(4-7-12)5-8-13(16)15-10-2-9-14-15/h2-4,6-7,9-10H,5,8H2,1H3

InChI Key

YREVIFORDIJATL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2C=CC=N2

Origin of Product

United States

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